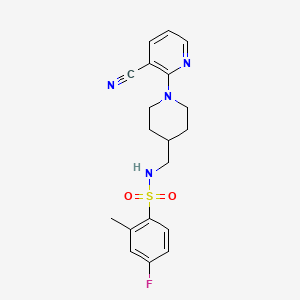

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

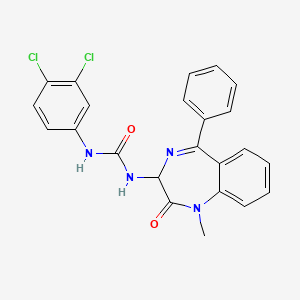

The molecular structure of this compound is complex, with a fluorophenyl group attached to a piperazine ring, which is further attached to a sulfonyl group and an ethyl group. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Wissenschaftliche Forschungsanwendungen

Radiolabeled Antagonists for Neurotransmission Studies [(18)F]p-MPPF is a radiolabeled antagonist used in positron emission tomography (PET) to study the serotonergic neurotransmission, highlighting its utility in understanding the functioning of 5-HT(1A) receptors. This compound facilitates the visualization and analysis of serotonin receptor distributions and functions in various animal models and humans, supporting research into neurological conditions and brain function (Plenevaux et al., 2000).

Antiallergy and Antihistamine Research Derivatives of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides have been synthesized and evaluated for their antiallergy activity. These compounds have shown promise in preclinical models for detecting antiallergic activity, particularly through their interaction with H1 histaminic receptors, indicating potential applications in allergy research and treatment (Walsh et al., 1990).

Antidepressant Metabolism Study The compound 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, in its clinical development stage for major depressive disorder, has been studied for its metabolic pathways in human liver microsomes and recombinant enzymes. Understanding the oxidative metabolism of this compound aids in the development of effective antidepressant therapies by revealing how it is processed within the body (Hvenegaard et al., 2012).

Analytical Derivatization in Liquid Chromatography A new sulfonate reagent, incorporating a piperazine structure, has been developed for use in analytical derivatization for liquid chromatography. This advancement allows for enhanced detection sensitivity and specificity in the analysis of various compounds, facilitating research across a wide range of scientific fields (Wu et al., 1997).

Antibacterial Agent Development The synthesis of 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline- 3-carboxylic acid highlights its potential as a broad antibacterial agent. Research into this compound's toxicological and pharmacokinetic profiles suggests its applicability in treating systemic infections, contributing to the development of new antibacterial therapies (Goueffon et al., 1981).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3S/c1-16-13-17(2)15-18(14-16)21(26)23-7-12-29(27,28)25-10-8-24(9-11-25)20-5-3-19(22)4-6-20/h3-6,13-15H,7-12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMFVSGEMKFYFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2662607.png)

![Ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate hydrobromide](/img/structure/B2662611.png)

![2-(1-Adamantyl)imidazo[1,2-a]pyridine](/img/structure/B2662614.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2662616.png)

![4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2662617.png)

![2-[[Benzenesulfonamido(phenyl)methylidene]amino]acetic acid](/img/structure/B2662619.png)

![2-[[1-[2-(3-Chlorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2662620.png)

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2662622.png)